![molecular formula C15H24N2O2S B2481500 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361876-64-2](/img/structure/B2481500.png)
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one, also known as ETP-46321, is a small molecule inhibitor that has been developed for the treatment of cancer. It targets a specific protein called MDM2, which is overexpressed in many types of cancer and plays a key role in promoting tumor growth and survival.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one involves binding to the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting MDM2, 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for cancer therapy, as p53 is often mutated or inactivated in many types of cancer.
Biochemical and Physiological Effects:
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to have a selective and potent inhibitory effect on MDM2, with minimal off-target effects on other proteins. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo. In preclinical studies, it has been well-tolerated and has shown minimal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has several advantages for use in lab experiments, including its high potency and selectivity for MDM2, good pharmacokinetic properties, and minimal toxicity. However, there are also some limitations, including the need for further optimization of the synthesis method to improve yields and purity, and the need for more extensive preclinical studies to evaluate its safety and efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one. One area of interest is the development of combination therapies with other cancer drugs, such as chemotherapy or immunotherapy. Another area of interest is the evaluation of 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one in clinical trials, to determine its safety and efficacy in humans. Finally, further optimization of the synthesis method and structural modifications of the compound may lead to the development of even more potent and selective MDM2 inhibitors for cancer therapy.
Méthodes De Synthèse
The synthesis of 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one involves several steps, starting with the reaction of 2-ethylthiomorpholine with ethyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 4-(4-aminopiperidin-1-yl)but-2-en-1-one to form the final product. The synthesis has been optimized to produce high yields and purity of the compound, making it suitable for further research and development.
Applications De Recherche Scientifique
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer. In addition, it has been shown to enhance the effects of chemotherapy and radiation therapy in combination treatment.
Propriétés
IUPAC Name |
1-[4-(2-ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-13-11-17(9-10-20-13)15(19)12-5-7-16(8-6-12)14(18)4-2/h4,12-13H,2-3,5-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBFFRHGJFJDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)C(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.